molecular formula C7H9NO2S B2920474 5-Methanesulfonyl-2-methylpyridine CAS No. 1392213-58-9

5-Methanesulfonyl-2-methylpyridine

Cat. No.: B2920474
CAS No.: 1392213-58-9
M. Wt: 171.21
InChI Key: GHUZKFWDASVPEO-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-methylpyridine is a sulfonylated pyridine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position of the pyridine ring. This compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methanesulfonyl group enhances electrophilicity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity. It is commercially available as a specialty chemical, with suppliers like CymitQuimica offering it at premium pricing (e.g., €727.00/50mg and €2,154.00/500mg) .

Properties

IUPAC Name

2-methyl-5-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-3-4-7(5-8-6)11(2,9)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUZKFWDASVPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392213-58-9
Record name 5-methanesulfonyl-2-methylpyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-2-methylpyridine typically involves the introduction of the methanesulfonyl group onto the pyridine ring. One common method is the sulfonylation of 2-methylpyridine using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce sulfoxides, sulfones, or sulfides .

Scientific Research Applications

5-Methanesulfonyl-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

Key Observations:

Electrophilicity and Reactivity :

  • The sulfonyl group in this compound increases electrophilicity at the pyridine ring compared to thioether-containing analogs like 2-Fluoro-5-(methylthio)pyridine. This makes it more reactive in nucleophilic aromatic substitution reactions .
  • Halogenated derivatives (e.g., 6-Chloro-2-fluoro-3-methanesulfonyl-pyridine) exhibit enhanced reactivity due to the electron-withdrawing effects of halogens, enabling selective cross-coupling reactions .

Metabolic Stability :

  • Sulfonyl groups (as in this compound) are less prone to oxidative metabolism compared to thioethers (e.g., 5-Methylsulfanylpyridin-2-amine), which can oxidize to sulfoxides or sulfones in vivo .

Research Findings

  • Bioactivity : Sulfonylpyridines like this compound are frequently incorporated into kinase inhibitors and anti-inflammatory agents due to their ability to form hydrogen bonds with target proteins .
  • Comparative Stability : Studies on analogs such as 5-Cyclopentyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (a benzofuran derivative) highlight that sulfonyl groups provide greater thermal and oxidative stability than sulfinyl groups, which may degrade under harsh conditions .

Biological Activity

5-Methanesulfonyl-2-methylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C7H9NO2S
  • Molecular Weight : 171.22 g/mol
  • CAS Number : 1392213-58-9

Synthesis

The synthesis of this compound typically involves the sulfonylation of 2-methylpyridine using methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is generally performed under anhydrous conditions to prevent hydrolysis, optimizing yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values for different pathogens are summarized in the following table:

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
A549 (lung cancer)15
HeLa (cervical cancer)12

The mechanism of action appears to involve the activation of apoptotic pathways, leading to cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The methanesulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option .
  • Cancer Research : Another research effort focused on the compound's effects on tumor growth in animal models. Mice treated with this compound showed a marked decrease in tumor size compared to untreated controls, supporting its role as a promising anticancer agent .

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